Prazosin

Descripción general

Descripción

Prazosina es un medicamento utilizado principalmente para tratar la presión arterial alta, los síntomas de una próstata agrandada y las pesadillas relacionadas con el trastorno de estrés postraumático (TEPT)Prazosina funciona relajando los vasos sanguíneos para que la sangre pueda fluir más fácilmente .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La prazosina se sintetiza a través de un proceso de varios pasos. Los pasos clave incluyen la formación del sistema de anillo de quinazolina y la unión de los grupos piperazina y furoílo. La síntesis generalmente comienza con la reacción de 2,4-dimetoxi-benzaldehído con nitroetano para formar 2,4-dimetoxi-β-nitroestireno. Este compuesto se reduce luego a 2,4-dimetoxi-feniletilamina, que sufre ciclación para formar el anillo de quinazolina.

Métodos de Producción Industrial: La producción industrial de prazosina implica rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para rendimiento y pureza, a menudo involucrando cromatografía líquida de alta resolución (HPLC) para purificación. Las condiciones de reacción se controlan cuidadosamente para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La prazosina se somete a varias reacciones químicas, que incluyen:

Oxidación: La prazosina se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar el anillo de quinazolina.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos piperazina o furoílo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las condiciones varían según el sustituyente que se introduzca, pero a menudo implican catalizadores y solventes específicos.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de prazosina, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Hypertension Management

Prazosin is FDA-approved for treating hypertension, either alone or in combination with other antihypertensive medications. It works by inhibiting alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral resistance. While effective, this compound is not considered a first-line treatment due to the availability of more convenient long-acting alternatives .

Benign Prostatic Hyperplasia (BPH)

This compound was the first alpha antagonist used for BPH management. It helps alleviate urinary symptoms associated with prostate enlargement by relaxing smooth muscle in the bladder neck and prostate. Although newer medications have emerged, this compound remains a viable option for patients who may benefit from its unique mechanism of action .

Post-Traumatic Stress Disorder (PTSD)

One of the notable off-label uses of this compound is in treating PTSD-related nightmares. A systematic review indicated that this compound significantly reduces both the frequency and duration of nightmares in PTSD patients compared to placebo . This application has gained attention as mental health professionals seek effective interventions for PTSD symptoms.

Raynaud's Phenomenon

This compound has shown efficacy in treating primary Raynaud's phenomenon, a condition characterized by episodic vasospasm of the fingers and toes. Clinical studies suggest that this compound can improve blood flow and reduce the frequency of attacks when administered at doses of 1 mg three times daily .

Pheochromocytoma

In patients with pheochromocytoma—tumors that cause excessive catecholamine release—this compound can be used preoperatively to manage hypertensive crises associated with catecholamine surges. Although phenoxybenzamine is traditionally used, this compound offers a cost-effective alternative with comparable efficacy .

Diabetic Nephropathy

Recent studies have explored this compound's potential benefits in patients with diabetic nephropathy (DN) experiencing refractory hypertension. Research indicates that this compound may help manage blood pressure in DN patients who test positive for alpha-1 receptor autoantibodies, suggesting a targeted therapeutic approach .

Scorpion Envenomation

A study conducted in India demonstrated that this compound, when combined with standard therapy, significantly reduced mortality rates from scorpion stings in pediatric patients. The proposed mechanism involves this compound's ability to mitigate catecholamine release during envenomation .

Other Potential Applications

Emerging research suggests additional applications for this compound, including:

- Heart Failure : this compound may improve cardiac function in severe congestive heart failure when used alongside other treatments .

- Raynaud's Disease : Similar to Raynaud's phenomenon, this compound shows promise in alleviating symptoms associated with this condition .

Case Studies and Research Findings

Mecanismo De Acción

La prazosina funciona bloqueando los receptores adrenérgicos alfa-1, que se encuentran en las células musculares lisas de los vasos sanguíneos. Al inhibir estos receptores, la prazosina provoca vasodilatación, lo que lleva a una disminución de la presión arterial. En el caso de la hiperplasia prostática benigna, la prazosina relaja los músculos lisos en el cuello de la vejiga y la próstata, mejorando el flujo de orina. El mecanismo exacto por el cual la prazosina alivia las pesadillas relacionadas con el TEPT no se comprende completamente, pero se cree que implica la modulación de la actividad adrenérgica del sistema nervioso central .

Compuestos Similares:

Terazosina: Otro antagonista de los receptores adrenérgicos alfa-1 utilizado para tratar la hipertensión y la hiperplasia prostática benigna.

Doxazosina: Similar a la prazosina y la terazosina, utilizada para las mismas indicaciones.

Tamsulosina: Selectiva para los receptores adrenérgicos alfa-1A, utilizada principalmente para la hiperplasia prostática benigna.

Comparación: La prazosina es única por su vida media relativamente corta en comparación con la terazosina y la doxazosina, que tienen duraciones de acción más largas. Esto puede influir en la frecuencia de dosificación y el perfil de efectos secundarios. La efectividad de la prazosina en el tratamiento de las pesadillas relacionadas con el TEPT también la diferencia de otros antagonistas de los receptores adrenérgicos alfa-1 .

Comparación Con Compuestos Similares

Terazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.

Doxazosin: Similar to prazosin and terazosin, used for the same indications.

Tamsulosin: Selective for alpha-1A adrenergic receptors, primarily used for benign prostatic hyperplasia.

Comparison: this compound is unique in its relatively short half-life compared to terazosin and doxazosin, which have longer durations of action. This can influence the dosing frequency and side effect profile. This compound’s effectiveness in treating PTSD-related nightmares also sets it apart from other alpha-1 adrenergic receptor antagonists .

Actividad Biológica

Prazosin is a selective antagonist of the alpha-1 adrenergic receptor, primarily used in the treatment of hypertension and post-traumatic stress disorder (PTSD). Its biological activity has been extensively studied, revealing various pharmacological effects that extend beyond its initial indications. This article explores the biological mechanisms, therapeutic applications, and clinical findings associated with this compound.

This compound's primary mechanism involves blocking alpha-1 adrenergic receptors, which leads to vasodilation and a decrease in blood pressure. This action is particularly beneficial in conditions characterized by excessive sympathetic nervous system activity. The compound's ability to modulate noradrenergic transmission makes it effective in treating PTSD-related symptoms such as nightmares and hyperarousal.

Pharmacological Profile

This compound exhibits a variety of pharmacological effects, including:

- Antihypertensive Effects : By antagonizing alpha-1 receptors, this compound causes vasodilation, leading to reduced peripheral resistance and lower blood pressure.

- Anxiolytic Effects : this compound has been shown to reduce anxiety symptoms in PTSD patients by dampening the hyperarousal response.

- Sleep Improvement : Clinical studies indicate that this compound significantly reduces trauma-related nightmares, improving overall sleep quality for individuals with PTSD.

1. Treatment of PTSD

Numerous studies have demonstrated the efficacy of this compound in alleviating PTSD symptoms. A notable study involved a double-blind randomized clinical trial where this compound was administered to combat veterans suffering from PTSD. Results indicated significant reductions in nightmares and overall PTSD severity compared to placebo:

| Outcome Measure | This compound Group (N=50) | Placebo Group (N=46) |

|---|---|---|

| Completion Rate (%) | 86.0 | 69.6 |

| Average Days with Nightmares (12 weeks) | 0.8 | 1.2 |

| Overall PTSD Severity Improvement | Significant | Not Significant |

2. Alcohol Use Disorder

Recent research has explored this compound's role in reducing alcohol consumption among individuals with alcohol use disorder (AUD) and comorbid PTSD. In a clinical trial, this compound was associated with decreased heavy drinking days compared to placebo:

| Measure | This compound Group (N=40) | Placebo Group (N=40) |

|---|---|---|

| Heavy Drinking Days at Week 12 | 1.0 | 1.2 |

| Percent Daily Adherence (%) | 68.8 | 76.6 |

Case Study 1: Treatment-Resistant Depression

A recent case report highlighted the use of this compound for a patient with treatment-resistant depression and PTSD. The patient exhibited rapid improvements in depressive symptoms, sleep quality, and cognitive function after initiating this compound therapy:

- Initial PHQ-9 Score : High

- Post-Treatment PHQ-9 Score : 0 after four weeks

- Duration of Treatment : Continued improvement over several months without adverse effects.

Case Study 2: Long-term Remission

Another case series documented patients achieving long-term remission of PTSD symptoms after discontinuing this compound treatment while maintaining improvements in mental health:

- Initial Symptoms : Nightmares and flashbacks

- Post-Treatment Status : No recurrence of symptoms after two years post-discontinuation.

Research Findings

Recent studies have focused on the concentration-effect relationship and metabolism of this compound:

- This compound's metabolites also exhibit biological activity, contributing to its overall therapeutic effects.

- Binding assays indicate varying affinities for different alpha-1 adrenergic receptor subtypes, which may inform future drug design for more selective treatments.

Propiedades

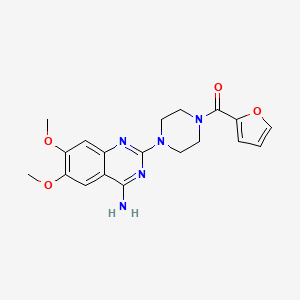

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZQIKPVFGBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049082 | |

| Record name | Prazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.93e-01 g/L | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Alpha-adrenergic receptors are essential for the regulation of blood pressure in humans. Two types of alpha receptors, alpha 1 and alpha 2, both play a role in regulating blood pressure. Alpha-1 receptors are postsynaptic (located after the nerve junction, or space between a nerve fiber and target tissue). In this case, the target tissue is the vascular smooth muscle. These receptors, when activated, increase blood pressure. Prazosin inhibits the postsynaptic alpha-1 adrenoceptors. This inhibition blocks the vasoconstricting (narrowing) effect of catecholamines (epinephrine and norepinephrine) on the vessels, leading to peripheral blood vessel dilation. Through blood vessel constriction by adrenergic receptor activation, epinephrine and norepinephrine normally act to increase blood pressure. | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

19216-56-9 | |

| Record name | Prazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19216-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prazosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM03YJ541D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

277-280, 279 °C | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Prazosin and how does it interact with this target?

A1: this compound is a selective antagonist of α1-adrenergic receptors (α1-ARs). [, , , , , , , , , , , , , , , , , ] It binds to these receptors, preventing the binding and activation by endogenous agonists such as norepinephrine and epinephrine. [, , , , , , , , , ]

Q2: What are the downstream effects of α1-AR blockade by this compound?

A2: Blockade of α1-ARs primarily leads to vasodilation by inhibiting the vasoconstrictive effects of norepinephrine on vascular smooth muscle cells. [, , , , , , , , , , , , , , , ] This results in a reduction of total peripheral resistance and consequently, a decrease in blood pressure. [, , , , , ]

Q3: Does this compound affect cardiac output?

A3: Unlike some other antihypertensive agents, this compound does not typically cause a significant increase in heart rate and does not reduce cardiac output. [, , ] In some cases, a transient increase in heart rate might be observed, but it is generally not sustained. []

Q4: Does this compound affect neurotransmitter levels?

A4: this compound administration has been shown to affect plasma norepinephrine levels. [, , ] It can increase plasma norepinephrine concentrations, possibly due to a reflex response to the decrease in blood pressure. []

Q5: Are there differences in this compound's affinity for different α1-AR subtypes?

A6: Yes, this compound exhibits higher affinity for certain α1-AR subtypes, such as the α1A and α1B subtypes, compared to others like the α1L subtype. [, , ] The affinity differences contribute to the drug's selectivity and pharmacological profile.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C19H21N5O4, and its molecular weight is 383.40 g/mol.

Q7: How stable is this compound under different storage conditions?

A7: While specific stability data is not provided in these research papers, drug stability is a critical factor considered during development. Pharmaceutical companies conduct extensive stability studies to determine optimal storage conditions (temperature, humidity, light) and shelf life for drug products.

Q8: How is this compound absorbed and distributed in the body?

A9: this compound is well-absorbed following oral administration. [, ] It is widely distributed throughout the body and exhibits a relatively short half-life. []

Q9: How is this compound metabolized and excreted?

A10: this compound undergoes extensive metabolism, primarily in the liver. [, ] The metabolites are primarily excreted via the biliary route. [, ]

Q10: What is the relationship between this compound plasma levels and its antihypertensive effect?

A10: While a direct correlation between this compound plasma levels and blood pressure reduction is not detailed in these studies, pharmacokinetic/pharmacodynamic modeling helps establish these relationships. This information guides dosage regimens and helps optimize therapeutic outcomes.

Q11: What in vitro models have been used to study this compound's effects?

A12: this compound's effects have been investigated in various in vitro models, including:* Isolated blood vessels from different species (e.g., rat, rabbit, dog, pig) to assess its vasodilatory effects and receptor subtype selectivity. [, , , , , , , , , , ]* Cultured cells, including vascular smooth muscle cells, to study its cellular mechanisms. [, , ]

Q12: What in vivo models have been used to study this compound's effects?

A13: this compound's effects have been extensively studied in various animal models of hypertension, including spontaneously hypertensive rats (SHR). [, , , , ] These studies help understand its antihypertensive effects, mechanism of action, and potential long-term consequences.

Q13: Has this compound been evaluated in clinical trials for hypertension?

A14: Yes, this compound has been extensively studied in clinical trials for the treatment of hypertension. [, , , , , , , ] These trials have demonstrated its efficacy in lowering blood pressure and its generally favorable safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.